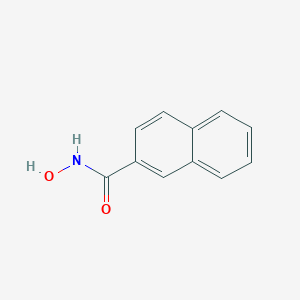
N-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxynaphthalene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxy-2-naphthalenecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-hydroxynaphthalene-2-carboxamide derivatives have been extensively studied for their antimicrobial properties. Several case studies highlight their effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- In Vitro Studies : A study demonstrated that specific derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) comparable to standard antibiotics like ampicillin. For instance, compounds showed MIC values of 1.60 µM and 3.43 µM against reference strains and MRSA strains, respectively .
- Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial respiration, as evidenced by MTT assays indicating reduced cell viability upon exposure to these compounds . Additionally, the compounds were shown to inhibit photosynthetic electron transport in spinach chloroplasts, indicating a broader spectrum of biological activity .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research efforts.
- Cell Line Studies : A series of synthesized derivatives were tested against human colon carcinoma cell lines. Some compounds demonstrated superior antiproliferative activity compared to standard anticancer drugs, particularly against cells lacking the TP53 tumor suppressor gene. This suggests a potential for targeting specific cancer cell types based on genetic profiles .
- Mechanistic Insights : The mechanism of action appears multifaceted, involving intercalation into DNA and modulation of various signaling pathways such as Wnt/β-catenin and NF-κB. This multitargeted action enhances their therapeutic potential against different cancer types .
Biochemical Applications
Beyond antimicrobial and anticancer applications, this compound derivatives have been explored for their biochemical properties.
- Enzyme Inhibition : Research indicates that these compounds can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders.
- Analytical Chemistry : The compound has also been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its structural properties allow for effective chromatographic behavior, making it suitable for pharmacokinetic studies and impurity isolation .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
10335-79-2 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |
InChI-Schlüssel |
PCJLUGWQCHMMAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Key on ui other cas no. |
10335-79-2 |
Synonyme |
2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















